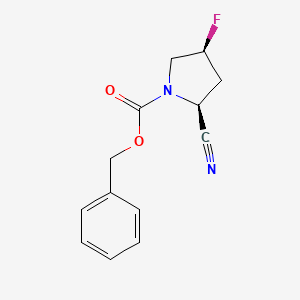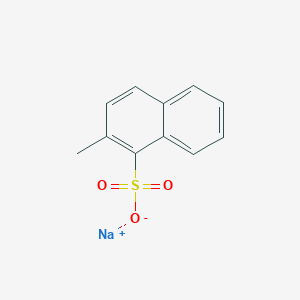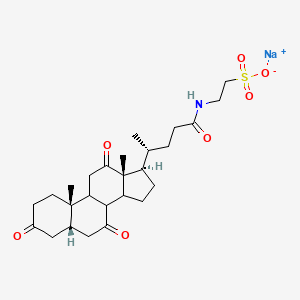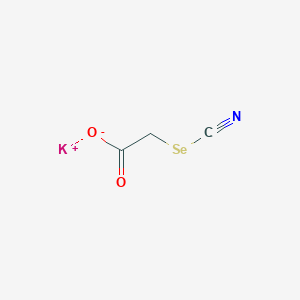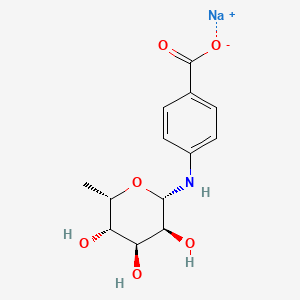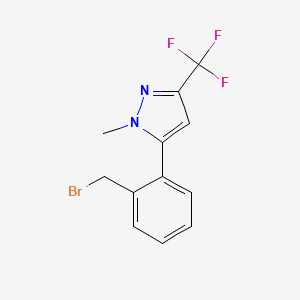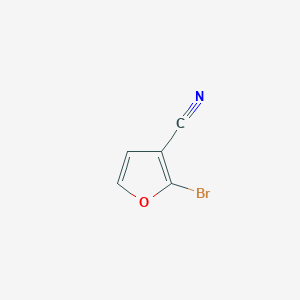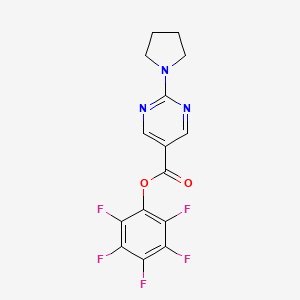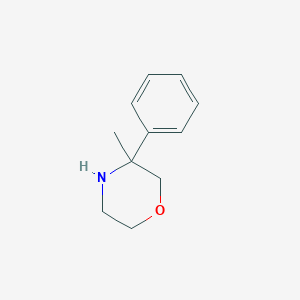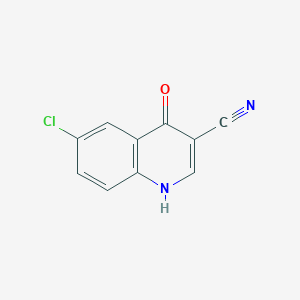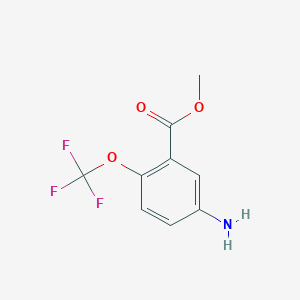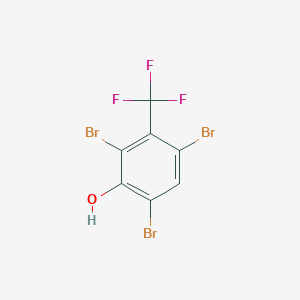
Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Regioselective Synthesis
Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate is synthesized through regioselective 1,3-dipolar cycloaddition processes. Schmidt et al. (2012) developed a method to prepare this compound by a regioselective cycloaddition between phenyl nitrile oxide and various trifluoromethyl crotonates. The process yielded 4-trifluoromethyl isoxazoles with significant influence on regiochemistry and yield based on the substitution at the crotonate dipolarophile (Schmidt et al., 2012).
2. Scale-Up Synthesis for S1P1 Receptor Agonist
In pharmaceutical research, this compound plays a role in the scale-up synthesis of potent and selective isoxazole-containing S1P1 receptor agonists. Hou et al. (2016) reported its use in the efficient synthesis of BMS-520, a potent S1P1 receptor agonist. This process involved a highly regioselective cycloaddition leading to ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate as a key intermediate (Hou et al., 2016).
3. Use in Photolysis Studies
Photolysis studies involving ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate have been conducted to understand its chemical behavior under light. Ang and Prager (1992) explored the photolysis of this compound at 300 nm in various solvents, revealing two competing photolytic pathways: reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).
4. Application in Cycloaddition Reactions
The compound is also employed in 1,3-dipolar cycloaddition reactions. Markitanov et al. (2018) used derivatives of 3,3,3-trifluoropropene in a 1,3-dipolar cycloaddition reaction with ethyl cyanocarboxylate N-oxide, leading to the formation of isomeric ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates (Markitanov et al., 2018).
Propriétés
IUPAC Name |
ethyl 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)10-7-11(20-17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMLEMDGZCVWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622214 | |
| Record name | Ethyl 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate | |
CAS RN |
613240-18-9 | |
| Record name | Ethyl 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

